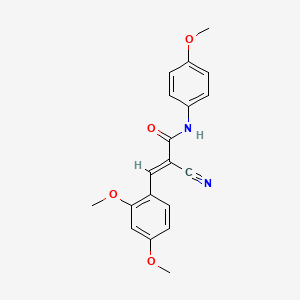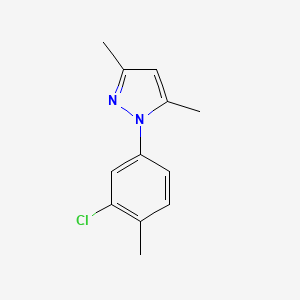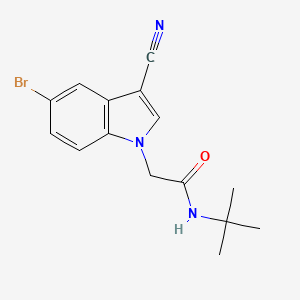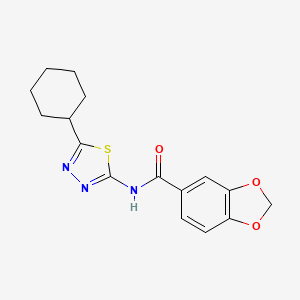
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by a team of researchers at Pfizer, and since then, it has been used in a variety of studies to investigate the mechanisms of various cellular processes.
作用機序
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to inhibit the activation of the EGFR tyrosine kinase, leading to the inhibition of downstream signaling pathways involved in cell growth and proliferation. Additionally, 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been shown to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One of the main advantages of using 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide in lab experiments is its specificity for the EGFR tyrosine kinase. This allows researchers to investigate the specific role of this kinase in various cellular processes. However, one limitation of using 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide is its potential for off-target effects. Additionally, the high cost of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide may limit its use in some research settings.
将来の方向性
There are several future directions for research involving 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide. One area of interest is investigating the role of EGFR in the development and progression of various cancers. Additionally, researchers may investigate the potential use of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide in combination with other cancer therapies to enhance their efficacy. Finally, researchers may investigate the potential use of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide in other disease states, such as inflammatory disorders.
合成法
The synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde and 4-methoxybenzylamine to form the Schiff base intermediate. This intermediate is then reacted with acrylonitrile in the presence of a catalyst to form the final product, 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide.
科学的研究の応用
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been used in a variety of studies to investigate the mechanisms of various cellular processes. It is primarily used as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key mediator of cell growth and differentiation. 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been shown to be effective in inhibiting the growth of a variety of cancer cells, including breast, lung, and prostate cancer cells.
特性
IUPAC Name |
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-8-5-15(6-9-16)21-19(22)14(12-20)10-13-4-7-17(24-2)11-18(13)25-3/h4-11H,1-3H3,(H,21,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHVTIXBPSNUFD-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=C(C=C(C=C2)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide](/img/structure/B5842460.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5842471.png)
![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5842475.png)
![N-{5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5842488.png)
![4-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5842489.png)
![N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5842496.png)
![4-tert-butyl-N'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5842497.png)


![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide](/img/structure/B5842521.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842542.png)
![2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5842553.png)